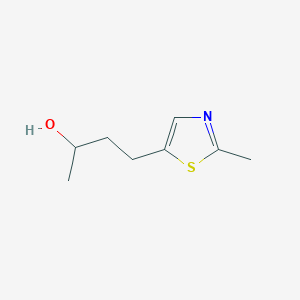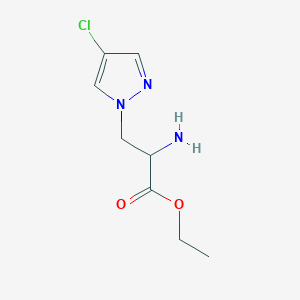
Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-1H-pyrazole with ethyl 2-amino-3-bromopropanoate under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted pyrazole derivatives[3][3].
Applications De Recherche Scientifique
Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is explored for use in agrochemicals and as intermediates in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-amino-3-(4-pyridinyl)propanoate
- Methyl 2-hydroxy-2-(4-pyridinyl)propanoate
- Ethyl 3-amino-2-(4-fluorobenzyl)propanoate hydrochloride
Uniqueness
Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate is unique due to the presence of the chloro-substituted pyrazole ring, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its potential as a pharmacophore in drug design [3][3].
Propriétés
Formule moléculaire |
C8H12ClN3O2 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
ethyl 2-amino-3-(4-chloropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H12ClN3O2/c1-2-14-8(13)7(10)5-12-4-6(9)3-11-12/h3-4,7H,2,5,10H2,1H3 |
Clé InChI |
QKTZFEWOMJXWDA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN1C=C(C=N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


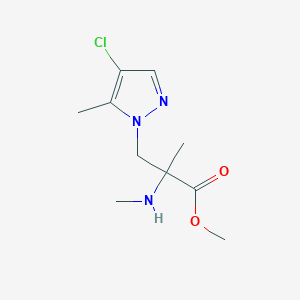

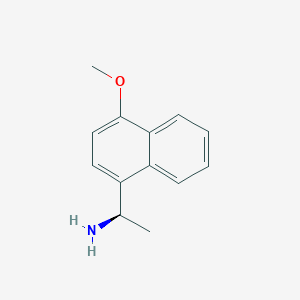

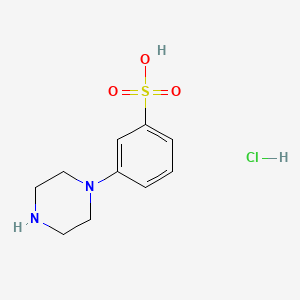
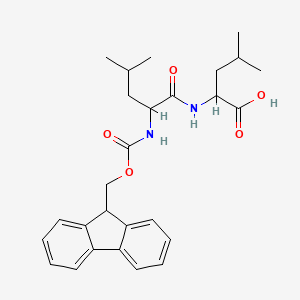

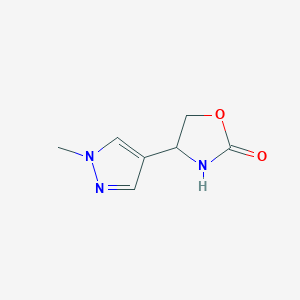
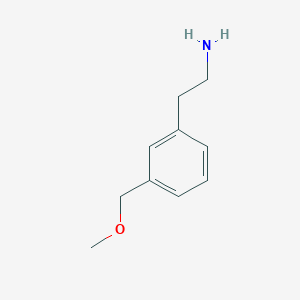
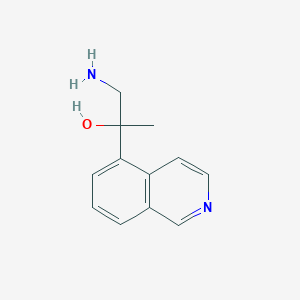
![2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13622264.png)
![4-[(benzyloxy)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13622265.png)
